What is Guanfacine-13C,15N3 and its primary use in research?
What is Guanfacine-13C,15N3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Guanfacine-13C,15N3, a stable isotope-labeled internal standard crucial for the accurate quantification of the α2A-adrenergic receptor agonist, guanfacine. This document details its chemical and physical properties, its primary application in pharmacokinetic studies, and the underlying signaling pathways of its unlabeled counterpart.
Core Compound Specifications
Guanfacine-13C,15N3 is a synthetic, stable isotope-labeled version of guanfacine, where one carbon atom and three nitrogen atoms have been replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This isotopic enrichment results in a distinct mass difference from the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2][3][4]
| Property | Value | Reference |
| Formal Name | N-(amino-¹⁵N-imino-¹⁵N-methyl-¹³C)-2,6-dichloro-benzeneacetamide-¹⁵N | [2] |
| CAS Number | 1189924-28-4 | [2] |
| Molecular Formula | C₈[¹³C]H₉Cl₂[¹⁵N]₃O | [2] |
| Molecular Weight | 250.07 g/mol | [5] |
| Purity | ≥95% | [2] |
| Formulation | A solid | [2] |
| Solubility | Slightly soluble in Methanol (sonication recommended) | [2][6] |
| Storage Temperature | -20°C |
Primary Research Application: Internal Standard for Pharmacokinetic Studies
The principal application of Guanfacine-13C,15N3 in research is as an internal standard for the quantification of guanfacine in biological matrices, such as plasma, during pharmacokinetic and bioequivalence studies.[6][7][8] Its utility is paramount in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Guanfacine-13C,15N3 co-elutes with the unlabeled guanfacine during chromatographic separation and exhibits identical ionization efficiency. However, it is distinguished by its higher mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Experimental Workflow: Quantification of Guanfacine in Human Plasma
The following diagram illustrates a typical workflow for the quantification of guanfacine in human plasma samples using Guanfacine-13C,15N3 as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
The following is a representative, detailed protocol for the quantification of guanfacine in human plasma using Guanfacine-13C,15N3, synthesized from published methodologies.[9][10][11][12][13]
1. Materials and Reagents:
-
Guanfacine analytical standard
-
Guanfacine-13C,15N3 (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (with K₃-EDTA as anticoagulant)
-
Ultrapure water
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of guanfacine and Guanfacine-13C,15N3 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
-
Prepare calibration standards by spiking blank human plasma with the guanfacine working solutions to achieve a concentration range of 0.05 to 10 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Guanfacine-13C,15N3 working solution (as internal standard).
-
Vortex mix for 30 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
4. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | YMC BASIC (50 mm × 2.0 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Formate in Water (pH 4.0 with Formic Acid)B: AcetonitrileIsocratic elution with 70:30 (v/v) A:B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Guanfacine: m/z 246.1 → 60.1Guanfacine-13C,15N3: m/z 250.0 → 159.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
5. Data Analysis:
-
Integrate the peak areas for both guanfacine and Guanfacine-13C,15N3.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of guanfacine in the unknown samples from the calibration curve.
Guanfacine's Mechanism of Action: Signaling Pathways
Guanfacine is a selective agonist for the α2A-adrenergic receptor, a G protein-coupled receptor (GPCR).[14][15] Its therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) are primarily mediated through its action on these receptors in the prefrontal cortex.[14][15][16]
Canonical α2A-Adrenergic Receptor Signaling
The primary signaling pathway initiated by the activation of α2A-adrenergic receptors involves the inhibition of adenylyl cyclase.
References
- 1. Guanfacine-13C, 15N3 | CAS 1189924-28-4 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Guanfacine-13C,15N3 | CAS#:1189924-28-4 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Guanfacine-13C,15N3 | TargetMol [targetmol.com]
- 7. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanfacine-13C-15N3 | CAS No- 1189924-28-4 | Simson Pharma Limited [simsonpharma.com]
- 9. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma | CoLab [colab.ws]
- 10. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma | Bentham Science [benthamscience.com]
- 11. Method development and validation of Guanfacine in rat plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]
- 16. Guanfacine for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]
